N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
Oxadiazoles are a class of aromatic heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to exhibit a wide range of biological activities and are a component of several pharmaceutical drugs .
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of oxadiazoles can be studied using single crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group has been revealed in some structures .Chemical Reactions Analysis
Oxadiazoles can participate in a variety of chemical reactions. For example, they can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole compound can vary depending on its exact structure. For example, one oxadiazole compound was reported as a yellow powder with a melting point of 188–190°C .Scientific Research Applications
Insecticidal Applications
Research has demonstrated the synthesis of bioactive sulfonamide thiazole derivatives, incorporating similar complex heterocyclic compounds, which act as potent insecticidal agents against pests like Spodoptera littoralis. The study elaborates on the synthesis, characterization, and biological evaluation of these compounds, highlighting their significant toxic effects and potential as insecticide candidates (Soliman et al., 2020).
Antimicrobial and Antitumor Activities
Another application is found in the synthesis of enaminones and pyrazole derivatives, aimed at generating compounds with antimicrobial and antitumor activities. These substances, through complex chemical reactions, yield substituted pyridine and triazolo[4,3-a]pyrimidines, exhibiting promising biological activities against various microbial strains and tumor cells, thereby contributing to the development of new therapeutic agents (Riyadh, 2011).
Synthesis of Novel Heterocycles
The compound's structure is also instrumental in the synthesis of new heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives. These synthesized compounds have been explored for their varied biological activities, including antimicrobial actions, showcasing the compound's utility in enhancing pharmaceutical libraries with potential drug candidates (El-Hashash et al., 2012).
Cardiovascular Research
A distinct application area involves cardiovascular research, where related heterocyclic compounds have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. These studies provide insights into the development of new cardiovascular drugs, highlighting the therapeutic potential of such complex molecules (Sato et al., 1980).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been found to have a broad spectrum of agricultural biological activities .
Mode of Action
They are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
They have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
The result of the action of 1,2,4-oxadiazole derivatives is dependent on the specific derivative and its target. For example, some derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
The need for new chemical entities to act against resistant microorganisms has been emphasized .
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse peripheral functionalities is an important goal for modern organic chemistry . These compounds have potential applications in a variety of fields, including medicinal chemistry, material science, and the development of high-energy molecules .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O3/c1-10-19-17(28-23-10)11-3-5-24-13(7-11)20-21-14(24)9-18-16(26)12-8-15-25(22-12)4-2-6-27-15/h3,5,7-8H,2,4,6,9H2,1H3,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBBEKGDNXRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN5CCCOC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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